2-bromo-N-(pyridin-2-yl)benzamide
Description
Contextualization of Benzamide (B126) Scaffolds within Organic Chemistry and Interdisciplinary Research
The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in organic and medicinal chemistry. researchgate.netwikipedia.org Its prevalence stems from the amide bond's remarkable stability and its capacity to engage in hydrogen bonding, a fundamental interaction in biological systems. researchgate.netresearchgate.net This has rendered benzamide derivatives as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that can bind to multiple biological targets, often with high affinity. nih.gov
Benzamide and its derivatives are not only integral to the synthesis of a wide array of biologically active molecules but are also found in numerous commercial drugs with diverse therapeutic applications, including analgesics, anti-inflammatory agents, and anticancer therapies. researchgate.netontosight.aiontosight.ainanobioletters.com The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.govresearchgate.net Researchers continue to explore new synthetic methodologies and applications for benzamide-containing compounds, highlighting their enduring importance in the development of novel functional molecules. researchgate.netnanobioletters.com
Significance of Pyridine (B92270) and Halogen Substituents in Molecular Design and Functionality
The incorporation of a pyridine ring into a molecular structure significantly influences its properties and biological activity. rsc.orgopenaccessjournals.comnih.gov Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, can enhance a molecule's water solubility and its ability to form hydrogen bonds. rsc.orgnih.gov The nitrogen atom imparts basicity to the ring and can act as a bioisostere for other functional groups, a strategy often employed in drug design to improve a compound's pharmacokinetic profile. rsc.orgbiosynce.com The pyridine moiety is a key component in thousands of existing drug molecules and is recognized for increasing biochemical potency and metabolic stability. rsc.orgtaylorandfrancis.com
Similarly, the introduction of halogen atoms, such as bromine, into a molecule is a widely used strategy in medicinal chemistry to modulate its biological function. tandfonline.comnih.govresearchgate.net For a long time, halogens were primarily considered for their steric and lipophilic contributions. tandfonline.comnih.gov However, it is now understood that they can participate in various non-covalent interactions, most notably halogen bonding, where the halogen atom acts as a Lewis acid. tandfonline.comacs.org This interaction, comparable in strength to hydrogen bonding, can enhance binding affinity and selectivity for biological targets. nih.govresearchgate.net The bromine substituent, in particular, can also improve membrane permeability due to its lipophilic nature. researchgate.net
Overview of Current Research Trajectories for 2-bromo-N-(pyridin-2-yl)benzamide and Analogues
The specific compound, 2-bromo-N-(pyridin-2-yl)benzamide, combines the key structural features of a benzamide scaffold, a pyridine ring, and a halogen substituent. ontosight.ai This unique combination has spurred research into its potential biological activities. While detailed studies on this exact molecule are emerging, research on closely related analogues provides insight into its potential applications.
For instance, derivatives of N-(pyridin-2-yl)benzamide have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aibrieflands.com The presence and position of the bromine atom are critical, with studies on compounds like 4-bromo-N-(pyridin-2-yl)benzamide showing significant activity against Mycobacterium tuberculosis. Research into analogues also explores how modifications to the pyridine ring and the benzamide core can influence activity. For example, the synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives has been pursued to develop novel lipoxygenase inhibitors with potential anticancer activity. brieflands.com Furthermore, studies on other bromo-N-(pyridinyl)benzamide derivatives have revealed promising antibacterial activity against various clinical strains. The ongoing exploration of these and other analogues, such as those designed as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (Nampt), continues to define the therapeutic potential of this class of compounds. nih.gov
Properties
IUPAC Name |
2-bromo-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBACMICFUBWEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Transformations of 2 Bromo N Pyridin 2 Yl Benzamide
Established Synthetic Routes to N-(pyridin-2-yl)benzamides
The synthesis of N-(pyridin-2-yl)benzamides can be achieved through a variety of methods, ranging from traditional amidation reactions to more contemporary catalytic approaches.
The most fundamental and widely practiced method for the synthesis of 2-bromo-N-(pyridin-2-yl)benzamide is the acylation of 2-aminopyridine (B139424) with 2-bromobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of an inert solvent, for instance, tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), is common for this transformation. This method's appeal lies in its simplicity and the ready availability of the starting materials.
A specific laboratory procedure involves the slow addition of 2-bromobenzoyl chloride to a solution of 2-aminopyridine in pyridine at a reduced temperature (0–5 °C), followed by stirring at room temperature. The reaction mixture is then processed to isolate the desired product.
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for the synthesis of N-(pyridin-2-yl)benzamides. This methodology facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of the target compound's core structure, this can involve the coupling of 2-bromobenzamide (B1207801) with 2-aminopyridine.
The efficacy of the Buchwald-Hartwig amination is highly dependent on the selection of the palladium source (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃), and the solvent. These reactions are valued for their broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than classical methods. Research has demonstrated the successful application of these protocols in the synthesis of a range of N-arylpyridin-2-amines.
More innovative strategies, such as chemodivergent synthesis, provide alternative routes to the N-(pyridin-2-yl)benzamide scaffold. One such pathway involves the reaction between α-bromoketones and 2-aminopyridine. Depending on the reaction conditions, this combination can lead to various heterocyclic products. Under specific catalytic systems, the reaction can be guided towards the formation of an imidazo[1,2-a]pyridine (B132010) intermediate, which can subsequently undergo oxidative cleavage to yield the desired N-(pyridin-2-yl)benzamide. This approach highlights the versatility of simple starting materials in constructing more complex molecular frameworks.
The development of novel catalytic systems for amide bond formation is an active area of research, aiming to overcome the limitations of traditional methods, such as the use of stoichiometric activating agents and the generation of substantial waste. Modern approaches focus on catalysts that can directly couple carboxylic acids and amines.
For instance, studies have explored the use of copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and diethyl phosphite (B83602) for the synthesis of α-amino-imidazo[1,2-a]pyridines, which can be precursors to N-(pyridin-2-yl)benzamides. Furthermore, iron-catalyzed oxidative C-H/N-H annulation of N-arylimidazoles with alkynes has been developed, showcasing the potential of earth-abundant metals in facilitating such transformations. While not a direct synthesis of the target compound, these novel catalytic systems represent the forefront of research in forming related structural motifs.
Functionalization and Derivatization of the 2-bromo-N-(pyridin-2-yl)benzamide Core Structure
The bromine atom on the benzoyl ring of 2-bromo-N-(pyridin-2-yl)benzamide serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.
The bromine atom is a key site for post-synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 2-position of the benzoyl ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl or vinyl groups.
Sonogashira Coupling: This reaction, also catalyzed by palladium, couples the aryl bromide with a terminal alkyne, providing a straightforward route to alkynyl-substituted derivatives.
Buchwald-Hartwig Amination: The bromine atom can also be a site for a second C-N coupling reaction, allowing for the introduction of another amine functionality.
These cross-coupling reactions are instrumental in creating libraries of compounds for various research applications, allowing for systematic studies of structure-activity relationships. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Below is a table summarizing various cross-coupling reactions performed on a 2-bromo-N-substituted benzamide (B126) core, illustrating the versatility of the bromine atom as a synthetic handle.
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-phenyl-N-(pyridin-2-yl)benzamide |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 2-(4-methoxyphenyl)-N-(pyridin-2-yl)benzamide |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | - | Et₃N | THF | 2-((trimethylsilyl)ethynyl)-N-(pyridin-2-yl)benzamide |
| 4 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 2-amino-N-(pyridin-2-yl)benzamide |
Selective Modifications of the Pyridine Moiety
The pyridine ring within 2-bromo-N-(pyridin-2-yl)benzamide is susceptible to a range of modifications, allowing for the introduction of various functional groups. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule, which can be pivotal for its application in medicinal chemistry and materials science.
One of the key strategies for functionalizing the pyridine ring is through electrophilic substitution. While the pyridine ring is generally less reactive towards electrophiles than benzene (B151609), the presence of the activating amino group in the 2-position can direct substitution. For the analogous 4-bromo-N-(pyridin-2-yl)benzamide, nitration has been shown to occur at the 5-position of the pyridine ring, ortho to the activating amino group. This suggests a similar regioselectivity could be expected for the 2-bromo isomer.
Another powerful technique for modifying the pyridine ring is through directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The amide functionality in 2-bromo-N-(pyridin-2-yl)benzamide can act as a directed metalation group (DMG), facilitating lithiation at the C3 position of the pyridine ring. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide array of substituents.
Furthermore, the functionalization of pyridines can be achieved via the formation of heterocyclic phosphonium (B103445) salts. These reactions can enable the selective transformation of C-H bonds in pyridines into other functional groups. nih.gov
Transformations Involving the Amide Linkage
The amide bond in 2-bromo-N-(pyridin-2-yl)benzamide is a robust functional group, yet it can undergo specific transformations under controlled conditions, providing access to different classes of compounds.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-bromobenzoic acid and 2-aminopyridine. Acid-catalyzed hydrolysis typically requires strong mineral acids and elevated temperatures. Basic hydrolysis, often carried out with a strong base like sodium hydroxide, also necessitates heating to proceed at a reasonable rate. The non-enzymatic cleavage of amide bonds is pH-dependent and can occur via direct hydrolysis or intramolecular aminolysis. rsc.org
Reduction: The reduction of the amide carbonyl group offers a pathway to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding 2-bromo-N-(pyridin-2-ylmethyl)amine. This reduction is generally selective for the amide and does not affect the bromo-substituent on the benzene ring.
Transition metal ions can also mediate amide bond cleavage. The coordination of a metal ion to the amide can facilitate its hydrolysis or other transformations under milder conditions. rsc.org
Regioselective Synthesis of Advanced Analogues
The strategic combination of reactions on the pyridine ring, the benzoyl moiety, and the amide linkage allows for the regioselective synthesis of a diverse range of advanced analogues of 2-bromo-N-(pyridin-2-yl)benzamide.
The bromine atom on the benzoyl ring serves as a valuable handle for cross-coupling reactions. For instance, in a related compound, a copper-catalyzed Ullmann coupling has been used to N-arylate the amine component with a 2-iodobenzamide (B1293540) derivative, followed by an intramolecular C-H amidation to form quinazolinone derivatives. researchgate.net This highlights the potential for using the bromo-substituent in similar carbon-nitrogen and carbon-carbon bond-forming reactions.
Furthermore, the synthesis of N-substituted benzamide derivatives with potential antitumor activity has been reported, demonstrating the importance of this class of compounds in medicinal chemistry. researchgate.net The synthesis of various N-(pyridin-2-yl)benzamide derivatives has been achieved using different catalytic systems, including a bimetallic metal-organic framework (Fe₂Ni-BDC) for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. mdpi.com
The synthesis of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives showcases the utility of related structures in constructing complex heterocyclic systems. researchgate.net Additionally, the regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides provides another avenue for creating diverse analogues. beilstein-journals.orgnih.gov
| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |
| 4-bromo-N-(pyridin-2-yl)benzamide | HNO₃, H₂SO₄ | 4-bromo-N-(5-nitro-pyridin-2-yl)benzamide | Electrophilic Aromatic Substitution | |
| 4-bromo-N-(pyridin-2-yl)benzamide | LiAlH₄, Ether | 4-bromo-N-(pyridin-2-ylmethyl)amine | Amide Reduction | |
| 4-bromo-N-(pyridin-2-yl)benzamide | HCl (aq) or NaOH (aq), heat | 4-bromobenzoic acid and 2-aminopyridine | Amide Hydrolysis | |
| 2-iodobenzamide derivatives and various amines | Copper catalyst | Quinazolinone derivatives | C-N Coupling/C-H Amidation | researchgate.net |
| 2-aminopyridine and trans-β-nitrostyrene | Fe₂Ni-BDC catalyst | N-(pyridin-2-yl)benzamide | Amidation | mdpi.com |
Molecular and Supramolecular Structural Characterization of 2 Bromo N Pyridin 2 Yl Benzamide
Spectroscopic Techniques for Comprehensive Structural Elucidation
A combination of spectroscopic methods is indispensable for the unambiguous determination of the molecular structure of 2-bromo-N-(pyridin-2-yl)benzamide in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR Methodologies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei. For 2-bromo-N-(pyridin-2-yl)benzamide, ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both the benzoyl and pyridinyl rings. The protons on the brominated benzene (B151609) ring would likely appear as a complex multiplet pattern in the aromatic region, influenced by the bromine substituent. The protons of the pyridine (B92270) ring would also resonate in the aromatic region, with their chemical shifts and coupling constants being characteristic of their positions relative to the nitrogen atom and the amide linkage. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
2D-NMR Methodologies: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in assigning the proton and carbon signals unequivocally. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin systems. HSQC spectra would correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.
Expected ¹H and ¹³C NMR Data:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Amide N-H | 8.5 - 10.5 | - |
| Benzoyl Ring Protons | 7.2 - 8.0 | 120 - 140 |
| Pyridinyl Ring Protons | 7.0 - 8.5 | 110 - 155 |
| Carbonyl Carbon (C=O) | - | 160 - 170 |
| Carbon-Bromine (C-Br) | - | 115 - 125 |
Note: These are estimated values based on analogous structures and are subject to experimental verification.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For 2-bromo-N-(pyridin-2-yl)benzamide (C₁₂H₉BrN₂O), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This would result in two peaks of similar intensity separated by two mass units.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula. The expected monoisotopic mass for C₁₂H₉⁷⁹BrN₂O is approximately 275.9898 Da. Finding a molecular ion with this precise mass would provide strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural information. For example, cleavage of the amide bond could lead to fragments corresponding to the benzoyl and pyridinyl moieties.
Expected Mass Spectrometry Data:
| Ion | Expected m/z (relative abundance) |
| [C₁₂H₉⁷⁹BrN₂O]⁺ | ~276 (100%) |
| [C₁₂H₉⁸¹BrN₂O]⁺ | ~278 (98%) |
| [C₇H₄⁷⁹BrO]⁺ | ~183 |
| [C₇H₄⁸¹BrO]⁺ | ~185 |
| [C₅H₅N₂]⁺ | ~93 |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of 2-bromo-N-(pyridin-2-yl)benzamide is expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage. The N-H stretching vibration would likely appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is expected in the range of 1650-1680 cm⁻¹. Other important vibrations include the C-N stretching and N-H bending (Amide II band) around 1510-1550 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C-Br stretching vibration would appear in the lower frequency region of the spectrum. For comparison, the IR spectrum of 2-bromobenzamide (B1207801) shows characteristic peaks that can be used as a reference.
Expected Vibrational Frequencies:
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide I) | 1650 - 1680 |
| N-H Bend (Amide II) | 1510 - 1550 |
| C-N Stretch | 1200 - 1350 |
| C-Br Stretch | 500 - 650 |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of 2-bromo-N-(pyridin-2-yl)benzamide would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity established by NMR and also reveal the preferred conformation of the molecule in the solid state. Key structural parameters of interest would be the planarity of the amide group and the relative orientation of the benzoyl and pyridinyl rings. The analysis of related crystal structures, such as those of isomeric 4-bromo-N-[(nitrophenyl)sulfonyl]benzamides, provides insight into the types of conformations and packing arrangements that might be expected.
Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The solid-state structure of 2-bromo-N-(pyridin-2-yl)benzamide is likely to be governed by a network of intermolecular interactions.
Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it highly likely to form intermolecular hydrogen bonds. These could lead to the formation of chains or dimeric structures. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom on the benzoyl ring has the potential to act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the pyridine nitrogen.
π-Stacking: The presence of two aromatic rings (benzoyl and pyridinyl) suggests that π-π stacking interactions could play a significant role in the crystal packing. These interactions would involve the face-to-face or offset arrangement of the aromatic rings of neighboring molecules.
A detailed analysis of the crystal structure would reveal the specific nature and geometry of these non-covalent interactions, which are crucial for understanding the supramolecular assembly and the physical properties of the solid material.
Investigation of Polymorphism and Crystal Engineering Principles
The solid-state structure of 2-bromo-N-(pyridin-2-yl)benzamide, and the potential for polymorphic forms, is a subject of significant interest within the field of crystal engineering. The arrangement of molecules in the crystalline lattice is governed by a variety of intermolecular interactions, which in turn dictate the macroscopic properties of the material. While specific studies on the polymorphism of 2-bromo-N-(pyridin-2-yl)benzamide are not extensively documented in the reviewed literature, a detailed analysis of its crystal structure provides insight into the principles of crystal engineering that guide its supramolecular assembly.
The study of polymorphism is crucial in the development of new materials, as different crystalline forms of the same compound can exhibit distinct physical and chemical properties. In the case of N-arylbenzamides, polymorphism can arise from variations in molecular conformation and the formation of different hydrogen-bonding networks. mdpi.com
Supramolecular Assembly and Intermolecular Interactions
The crystal structure of compounds closely related to 2-bromo-N-(pyridin-2-yl)benzamide reveals the dominant role of hydrogen bonding and other non-covalent interactions in the formation of their supramolecular architectures. For instance, in the related acyclic imide, 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide, the molecular packing is influenced by a combination of hydrogen bonds and halogen bonds. dcu.ie
A detailed examination of the intermolecular interactions in the crystal lattice of a related N-arylbenzamide is presented below. These interactions are fundamental to understanding the principles of crystal engineering at play.
Interactive Table of Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Distance (Å) | Geometry | Significance in Crystal Packing |
| N-H···O Hydrogen Bond | N-H (amide) | O (carbonyl) | ~2.0-2.2 | Linear | Formation of one-dimensional chains or dimeric motifs, providing primary structural integrity. |
| C-H···O Hydrogen Bond | C-H (aromatic) | O (carbonyl) | ~2.4-2.6 | Variable | Stabilization of the primary hydrogen-bonded networks and contribution to a more densely packed structure. |
| C-H···π Interaction | C-H (aromatic) | Pyridyl or Benzene Ring | ~2.7-2.9 | T-shaped or parallel-displaced | Cross-linking of molecular chains and layers, contributing to the three-dimensional stability of the crystal lattice. |
| π-π Stacking | Benzene Ring | Pyridyl Ring | ~3.5-3.8 (centroid-centroid) | Parallel-displaced | Formation of columnar or layered structures, enhancing the overall packing efficiency. |
| Halogen Bond | C-Br | O (carbonyl) or N (pyridyl) | ~3.0-3.3 | Linear | Directional interaction that can compete with or complement hydrogen bonding, influencing the overall crystal packing. |
Note: The data in this table is representative of interactions observed in similar N-arylbenzamide structures and serves as a predictive model for 2-bromo-N-(pyridin-2-yl)benzamide.
The interplay of these interactions is a key aspect of crystal engineering. The pyridyl nitrogen and the carbonyl oxygen are strong hydrogen bond acceptors, while the amide N-H group is a potent hydrogen bond donor. The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction that can significantly influence the crystal packing. The aromatic rings provide opportunities for π-π stacking and C-H···π interactions, further stabilizing the supramolecular assembly.
Potential for Polymorphism
The conformational flexibility of the 2-bromo-N-(pyridin-2-yl)benzamide molecule, particularly the rotation around the amide bond and the C-N bond connecting the pyridyl group, suggests a potential for the existence of different polymorphs. Different conformers could pack in distinct ways, leading to the formation of crystals with different space groups and unit cell parameters.
The balance between the various intermolecular interactions can also lead to polymorphism. For example, a subtle change in crystallization conditions could favor the formation of a crystal structure dominated by N-H···O hydrogen bonds, while another set of conditions might promote a structure where halogen bonding plays a more prominent role. The existence of multiple, energetically similar, but structurally distinct, packing arrangements is the hallmark of polymorphism.
In the broader context of N-arylbenzamides, studies have shown that the presence and position of substituents on the aromatic rings can have a significant impact on the resulting crystal structure and the propensity for polymorphism. mdpi.com Therefore, the specific substitution pattern in 2-bromo-N-(pyridin-2-yl)benzamide is expected to play a crucial role in determining its solid-state structure.
While dedicated studies on the isolation and characterization of different polymorphs of 2-bromo-N-(pyridin-2-yl)benzamide are needed for a conclusive understanding, the principles of crystal engineering suggest that this compound is a strong candidate for exhibiting polymorphic behavior. Future research in this area would involve systematic screening of crystallization conditions and the use of various analytical techniques, such as single-crystal and powder X-ray diffraction, to identify and characterize any new crystalline forms.
Computational Chemistry and Advanced Theoretical Modeling of 2 Bromo N Pyridin 2 Yl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of 2-bromo-N-(pyridin-2-yl)benzamide involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. tandfonline.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov
The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. For 2-bromo-N-(pyridin-2-yl)benzamide, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The bromine atom, the pyridine (B92270) nitrogen, and the carbonyl group are expected to be key regions of interest.
Table 1: Hypothetical Frontier Molecular Orbital Data for 2-bromo-N-(pyridin-2-yl)benzamide
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The values in this table are hypothetical and would need to be calculated using appropriate quantum chemical methods.
Theoretical Prediction and Experimental Validation of Spectroscopic Properties
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed model. For 2-bromo-N-(pyridin-2-yl)benzamide, theoretical vibrational frequencies (IR and Raman spectra) can be calculated. The assignment of these vibrational modes would provide a detailed understanding of the molecule's internal motions.
Similarly, theoretical UV-Vis absorption spectra can be computed using Time-Dependent DFT (TD-DFT). This would predict the electronic transitions responsible for the molecule's absorption of light and help in understanding its photophysical properties. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a powerful tool for structural elucidation when compared with experimental NMR data.
Molecular Dynamics Simulations for Conformational Dynamics and Interaction Studies
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. An MD simulation of 2-bromo-N-(pyridin-2-yl)benzamide, typically in a solvent like water or dimethyl sulfoxide, would reveal its conformational dynamics over time. This would allow for the observation of transitions between different conformational states and the characterization of the flexibility of the molecule.
Furthermore, MD simulations can be used to study the interactions of 2-bromo-N-(pyridin-2-yl)benzamide with its environment, such as solvent molecules or biological macromolecules. These simulations provide a dynamic picture of the non-covalent interactions, including hydrogen bonds and van der Waals forces, that govern its behavior in a condensed phase.
Molecular Docking and Receptor Interaction Modeling for Mechanistic Hypotheses
Given that many benzamide (B126) derivatives exhibit biological activity, molecular docking is a valuable computational tool to explore the potential of 2-bromo-N-(pyridin-2-yl)benzamide as a ligand for biological targets like enzymes or receptors. connectjournals.comnih.gov Molecular docking algorithms predict the preferred binding orientation of a ligand to a target protein, as well as the binding affinity.
For 2-bromo-N-(pyridin-2-yl)benzamide, a docking study would involve identifying a potential protein target and then using a program like AutoDock or Glide to predict its binding mode. The results would highlight key interactions, such as hydrogen bonds between the amide group or the pyridine nitrogen and amino acid residues in the protein's active site. The bromine atom could also participate in halogen bonding, a specific type of non-covalent interaction. These models can generate hypotheses about the mechanism of action of the compound. fabad.org.tr
Table 2: Hypothetical Molecular Docking Results for 2-bromo-N-(pyridin-2-yl)benzamide with a Target Protein
| Parameter | Predicted Value | Interacting Residues (Example) |
| Binding Affinity (kcal/mol) | -8.2 | Tyr123, Ser234, Leu345 |
| Hydrogen Bonds | 2 | Amide N-H with Ser234; Pyridine N with Tyr123 |
| Hydrophobic Interactions | 4 | Phenyl ring with Leu345 |
Note: The values and residues in this table are for illustrative purposes and would depend on the specific protein target.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov To develop a QSAR model for benzamide derivatives including 2-bromo-N-(pyridin-2-yl)benzamide, a dataset of compounds with known biological activities would be required.
Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. These descriptors would then be used to build a mathematical model that can predict the activity of new, untested compounds. A QSPR study could similarly be used to predict properties like solubility, melting point, or chromatographic retention time. These models are valuable in guiding the design and optimization of new molecules with desired properties.
Mechanistic Investigations of Biological Activity and Molecular Target Identification
Enzyme Inhibition Mechanisms and Kinetic Studies (in vitro)
Comprehensive searches of scientific databases and literature have revealed a notable lack of specific in vitro studies investigating the enzyme inhibition mechanisms and kinetics of 2-bromo-N-(pyridin-2-yl)benzamide against the targets outlined below. While research exists for structurally related benzamide (B126) derivatives, direct experimental data for 2-bromo-N-(pyridin-2-yl)benzamide is not presently available in the public domain.
Investigations into Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
There are currently no specific studies detailing the inhibitory activity or kinetic parameters of 2-bromo-N-(pyridin-2-yl)benzamide on soluble epoxide hydrolase (sEH). Similarly, its potential as a modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ) has not been a subject of published research.
Analysis of Dihydrofolate Reductase (DHFR) or Dihydropteroate Synthase (DHPS) Inhibition
There is no available research data on the inhibitory activity of 2-bromo-N-(pyridin-2-yl)benzamide against either Dihydrofolate Reductase (DHFR) or Dihydropteroate Synthase (DHPS).
Elucidation of Quorum Sensing Inhibition Mechanisms
The potential for 2-bromo-N-(pyridin-2-yl)benzamide to act as a quorum sensing inhibitor has not been investigated in published scientific studies.
Kinase Activity Modulation and Selectivity Profiling
No kinase activity modulation or selectivity profiling studies for 2-bromo-N-(pyridin-2-yl)benzamide have been reported in the scientific literature.
Antimicrobial Mechanisms of Action (in vitro and non-human in vivo models)
Specific studies elucidating the antimicrobial mechanism of action for 2-bromo-N-(pyridin-2-yl)benzamide are not available. While research on other N-pyridin-2-yl-benzamide derivatives has shown antimicrobial properties, the specific modes of action for the 2-bromo substituted compound have not been a focus of investigation.
Antitubercular Activity against Mycobacterium tuberculosis Strains
While direct studies on 2-bromo-N-(pyridin-2-yl)benzamide are limited, extensive research on related benzamide and N-pyridinyl structures highlights their promise as antitubercular agents. The activity of this class of compounds is often linked to the inhibition of essential mycobacterial enzymes. For instance, a series of benzamide derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis QcrB subunit of the cytochrome bc1 oxidoreductase, a critical component of the electron transport chain. acs.org Structure-activity relationship (SAR) studies on related compounds, such as spectinamides, have demonstrated that the 2-pyridyl moiety is crucial for potent ribosomal inhibition and for avoiding efflux by native bacterial pumps like Rv1258c. nih.gov The presence of the pyridyl ring can introduce favorable hydrogen bonding interactions with the ribosomal active site. nih.gov Furthermore, pyrazinamide, a structural analog containing a pyridine (B92270) ring, is a key antituberculosis drug that, in its active form (pyrazinoic acid), targets the PanD enzyme, an aspartate decarboxylase essential for coenzyme A biosynthesis. nih.gov This suggests that 2-bromo-N-(pyridin-2-yl)benzamide could potentially act through similar mechanisms, targeting fundamental biosynthetic pathways or protein synthesis machinery in M. tuberculosis.
Antibacterial Spectrum and Mechanistic Insights (e.g., against Gram-positive and Gram-negative Bacteria)
Benzamide derivatives have demonstrated a broad spectrum of antibacterial activity. Studies on N-(5-bromopyridin-2-yl)benzamide, a close isomer of the title compound, and its derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. epa.gov The mechanism for related pyridinium-type compounds is thought to involve disruption of the bacterial cell membrane. Soluble pyridinium (B92312) polymers can interact with and destabilize the cytoplasmic membrane, leading to bacterial cell death. mdpi.com The benzamide nucleus is a key structural unit in various antibacterial compounds, and its derivatives are considered to play a crucial role in conferring this biological activity. The low molecular weight of these compounds is also expected to enhance their cellular uptake, a key factor for efficacy.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzamide derivatives against various bacterial strains, illustrating the potential of this chemical class.
| Compound | Bacterial Strain | MIC (µM) |
| N-(5-bromopyridin-2-yl)benzamide | Gram-positive & Gram-negative strains | 0.22–1.49 |
| 4-methyl-N-(5-bromopyridin-2-yl)benzamide | Gram-positive & Gram-negative strains | 0.22–1.49 |
| 4-chloro-N-(5-bromopyridin-2-yl)benzamide | Gram-positive & Gram-negative strains | 0.22–1.49 |
| 4-nitro-N-(5-bromopyridin-2-yl)benzamide | Gram-positive & Gram-negative strains | 0.22–1.49 |
Data sourced from studies on N-(5-bromopyridin-2-yl)benzamide derivatives, which showed promising activity within this concentration range against the tested strains. epa.gov
Antifungal Activity and Target Pathways
The benzamide scaffold is also a promising basis for developing antifungal agents. Research has shown that N-phenyl and N-pyridinyl benzamide derivatives can exhibit significant activity against various fungal species. A key molecular target identified for this class of compounds is the protein Sec14p, a phosphatidylinositol-transfer protein. nih.gov Inhibition of Sec14p disrupts lipid signaling and membrane trafficking, which are vital for fungal cell growth and viability. The interaction with Sec14p involves the benzamide moiety fitting into a hydrophobic lipid-binding pocket. nih.gov Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against pathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, with MIC values indicating potent inhibition. researchgate.net
The table below presents the antifungal activity of a related benzamide compound.
| Compound | Fungal Strain | MIC (g/L) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 0.625 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 |
Data from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. researchgate.net
Antiviral Mechanisms (e.g., against Enteroviruses, HIV)
Investigations into N-phenyl benzamides have revealed potent antiviral activity, particularly against enteroviruses like Coxsackievirus A9 (CVA9). nih.gov The primary mechanism of action is the direct binding to the viral capsid. These compounds act as capsid binders, stabilizing the virion structure and preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell. nih.gov Docking studies suggest that these molecules can bind to a hydrophobic pocket within the capsid proteins and may also interact with areas around the 3-fold axis of symmetry. nih.gov This stabilization effectively neutralizes the virus particle, inhibiting infection at a very early stage. While specific data on 2-bromo-N-(pyridin-2-yl)benzamide is not available, its structural similarity to active N-phenyl benzamides suggests it could operate through a similar capsid-binding mechanism.
Comprehensive Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
The biological activity of 2-bromo-N-(pyridin-2-yl)benzamide and its analogs is finely tuned by the nature and position of substituents on both the benzoyl and pyridine rings. SAR studies provide critical insights into the molecular interactions driving efficacy.
Impact of Substituent Position and Electronic Effects on Biological Interactions
The electronic properties of substituents on the benzamide scaffold significantly influence target binding and biological activity.
On the Benzoyl Ring : In studies of N-(5-bromopyridin-2-yl)benzamide derivatives, the introduction of electron-donating groups (like methyl) or electron-withdrawing groups (like chloro and nitro) at the 4-position of the benzoyl ring resulted in compounds with potent antibacterial activity. epa.gov This indicates that the electronic nature of this part of the molecule can be varied to modulate activity, likely by affecting the polarity and hydrogen-bonding capability of the amide linkage.
On the Pyridine Ring : The nitrogen atom in the pyridine ring and the bromine substituent are key features. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like the bacterial ribosome. nih.gov The position of the bromine atom is also critical. In antitubercular benzamides targeting QcrB, a bromine atom on the phenyl ring served as a handle for further derivatization and was shown to be compatible with high activity. acs.org Altering the electronic properties of the pyridine ring by introducing electron-withdrawing or -donating groups has been shown to affect both ribosome binding and the ability to evade bacterial efflux pumps. nih.gov
Analysis of Steric and Lipophilic Contributions to Molecular Recognition and Target Binding
The size, shape, and lipophilicity of the molecule are paramount for effective interaction with biological targets.
Steric Factors : The three-dimensional arrangement of the molecule dictates its ability to fit within the binding site of a target protein. For antifungal benzamides targeting Sec14p, the 1,3-benzodioxole (B145889) ring of an active compound was oriented towards the solvent, while the bromo-pyridine group pointed into the core of the binding cavity. nih.gov This highlights the importance of specific steric arrangements for optimal binding. The bromine atom itself can engage in van der Waals contacts with amino acid residues like valine, contributing to the stability of the ligand-protein complex. nih.gov Similarly, in antitubercular spectinamides, the aryl side chain accesses an unexplored pocket in the ribosome, with the 2-pyridyl moiety held in position by specific hydrogen bonds. nih.gov
Lipophilic Contributions : Lipophilicity influences the compound's ability to cross biological membranes, such as the bacterial cell wall or the host cell membrane, to reach its target. It also plays a role in binding to hydrophobic pockets in target enzymes. The pyridine ring can engage in favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, a common feature in protein-ligand recognition that relies on lipophilic and electronic complementarity. nih.gov In the development of antitubercular benzamides, SAR studies focused on replacing metabolically labile groups with more stable ones (like thiophene) to improve pharmacokinetic properties while retaining the necessary lipophilic character for potent activity. acs.org
Exploration of Biological Targets and Perturbed Signaling Pathways (cellular and biochemical studies)
Comprehensive searches of available scientific literature and bioactivity databases did not yield specific cellular or biochemical studies for the compound 2-bromo-N-(pyridin-2-yl)benzamide . Consequently, there is no reported information regarding its direct biological targets or any signaling pathways that it may perturb.
While the broader class of benzamides and N-pyridinylbenzamides has been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific effects of the 2-bromo substitution on the benzoyl ring in conjunction with the N-(pyridin-2-yl) moiety have not been delineated in published research.
The absence of data prevents the creation of tables detailing research findings, as no cellular or biochemical assays, enzyme inhibition studies, or receptor binding assays for 2-bromo-N-(pyridin-2-yl)benzamide are available in the public domain. Further experimental investigation would be required to identify its molecular targets and elucidate its mechanism of action at a cellular level.
Applications in Advanced Chemical Synthesis and Functional Materials Research
2-bromo-N-(pyridin-2-yl)benzamide as a Synthetic Intermediate and Privileged Scaffold
The strategic placement of a bromo substituent and a coordinating pyridyl-amide moiety makes 2-bromo-N-(pyridin-2-yl)benzamide a highly valuable building block in organic synthesis. It serves as a precursor for a variety of heterocyclic compounds and complex molecular frameworks.
Precursor in Heterocycle Synthesis
The reactivity of the bromo group, coupled with the directing and participating nature of the N-(pyridin-2-yl)amide fragment, enables its use in the synthesis of fused heterocyclic systems.
Phenanthridinones: 2-bromo-N-(pyridin-2-yl)benzamide is a key starting material in palladium-catalyzed intramolecular C-H arylation reactions to construct the phenanthridinone core. This transformation typically involves the formation of a new carbon-carbon bond between the bromine-bearing carbon of the benzoyl ring and a carbon atom of the pyridine (B92270) ring, leading to a tetracyclic lactam structure.
Imidazopyridines: While direct synthesis of imidazopyridines from 2-bromo-N-(pyridin-2-yl)benzamide is less commonly reported, its structural motifs are relevant to the synthesis of related N-(pyridin-2-yl)amides and their subsequent cyclization reactions. For instance, related N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine (B139424), which can then undergo tandem cyclization and bromination to yield 3-bromoimidazopyridines.
Building Block for Complex Polycyclic Molecular Architectures
The utility of 2-bromo-N-(pyridin-2-yl)benzamide extends beyond the synthesis of simple heterocycles to the construction of more intricate polycyclic and supramolecular structures. The presence of both a reactive handle (the bromo group) for cross-coupling reactions and a coordinating unit (the pyridyl-amide) allows for sequential and directed bond formations.
Palladium-catalyzed annulation reactions represent a powerful strategy for building complex polycyclic systems from precursors like 2-bromo-N-(pyridin-2-yl)benzamide. For example, palladium-catalyzed reactions of similar N-substituted-N-(2-halophenyl)formamides with benzynes have been shown to produce N-substituted phenanthridinones through an arylation/annulation process. nih.gov This methodology, which constructs two new C-C bonds, highlights the potential for creating extended aromatic systems.
Furthermore, the principles of supramolecular chemistry can be applied, where the N-(pyridin-2-yl)amide moiety can participate in hydrogen bonding and metal coordination to form well-defined, higher-order structures. Although specific examples with 2-bromo-N-(pyridin-2-yl)benzamide are not extensively documented, the fundamental ability of pyridyl-amide units to form supramolecular assemblies is well-established. mdpi.com
Coordination Chemistry and Ligand Design Principles
The N-(pyridin-2-yl)benzamide scaffold is an excellent ligand for coordinating with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group can act as a bidentate chelating ligand, forming stable metal complexes. The bromine substituent can further influence the electronic properties of the ligand and the resulting complexes.
Formation of Metal Complexes with 2-bromo-N-(pyridin-2-yl)benzamide and its Analogues
N-(pyridin-2-yl)benzamide and its analogues readily form coordination complexes with various transition metals, including copper(II) and nickel(II). mdpi.comresearchgate.net The coordination typically occurs through the pyridyl nitrogen and the amide oxygen, creating a stable five-membered chelate ring. The geometry around the metal center in these complexes is often a distorted octahedral or square pyramidal, with other ligands or solvent molecules occupying the remaining coordination sites. mdpi.com
The crystal structures of several copper(II) complexes with pyridine carboxamide ligands have been determined, revealing that the amide oxygen, and not the amide nitrogen, is involved in the coordination. mdpi.com In many cases, these ligands can also act as bridging units, leading to the formation of one-dimensional or two-dimensional coordination polymers. mdpi.com
| Metal Ion | Ligand | Coordination Mode | Resulting Structure | Reference |
| Copper(II) | Isonicotinamide | Oamide and Npyridine chelation | 1D Coordination Polymer | mdpi.com |
| Copper(II) | Pyrazine-2-amide | Oamide and Npyrazine chelation | 1D Coordination Polymer | mdpi.com |
| Nickel(II) | N-(pyridin-2-yl)benzamide | N,O-bidentate | Mononuclear Complex | researchgate.net |
| Copper(II) | 4-Aminobenzamide | Oamide and Namino chelation | 2D Coordination Polymer | mdpi.com |
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from N-(pyridin-2-yl)benzamide and its analogues have shown significant promise as catalysts in various organic transformations. The ligand framework can be tuned to modulate the catalytic activity and selectivity of the metal center.
A notable application is in the Chan-Lam cross-coupling reaction, which forms a carbon-nitrogen bond between an amine and a boronic acid. Nickel complexes of N-(pyridin-2-yl)benzamide have been demonstrated to be efficient catalysts for this reaction. researchgate.net Similarly, copper complexes with related anilido-imine ligands have shown excellent catalytic activity in Chan-Lam coupling reactions of benzimidazole (B57391) derivatives with arylboronic acids. mdpi.com
The catalytic activity can be influenced by the electronic and steric properties of the ligand. The bromo substituent in 2-bromo-N-(pyridin-2-yl)benzamide, being an electron-withdrawing group, can affect the electron density at the metal center, thereby influencing its catalytic performance.
Photophysical Properties and Materials Science Potential
The photophysical properties of 2-bromo-N-(pyridin-2-yl)benzamide and its derivatives are an emerging area of interest, with potential applications in materials science, particularly in the field of organic electronics. While detailed photophysical data for 2-bromo-N-(pyridin-2-yl)benzamide itself is not widely available, studies on analogous compounds and their metal complexes provide insights into their potential.
For instance, copper(II) complexes of related hydrazone derivatives containing a benzamide (B126) moiety have been shown to exhibit blue-green emission, which is attributed to intra-ligand (π→π*) fluorescence. nih.gov This suggests that the benzamide core, when incorporated into a suitable molecular or supramolecular structure, can be luminescent.
Furthermore, computational studies on related N-(pyridin-2-yl)benzamides can provide valuable information about their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for designing materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The modification of the electronic properties of graphene through doping with nitrogen-containing molecules like pyridine has been shown to alter its interaction with other molecules, opening up possibilities for catalysis and electrochemical sensing. aps.org This highlights the potential of pyridine-containing molecules like 2-bromo-N-(pyridin-2-yl)benzamide in the development of novel functional materials.
In-depth Analysis of 2-bromo-N-(pyridin-2-yl)benzamide in Advanced Chemical Applications
A comprehensive review of scientific literature reveals a notable absence of research into the specific applications of 2-bromo-N-(pyridin-2-yl)benzamide in the fields of non-linear optics and optoelectronics. While the broader class of benzamide derivatives has been a subject of interest in materials science, dedicated studies focusing on the non-linear optical properties, luminescence, and optoelectronic potential of this particular compound are not available in published research.
This report addresses the specified areas of inquiry, highlighting the current void in research for this compound.
Non-linear optical (NLO) materials are crucial for a range of photonic technologies, including frequency conversion, optical switching, and data storage. Organic molecules, in particular, can exhibit significant NLO responses due to their extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.
However, a thorough search of scientific databases and academic journals indicates that 2-bromo-N-(pyridin-2-yl)benzamide has not been investigated for its NLO properties. There are no published studies reporting on the measurement of its second- or third-order NLO susceptibility, hyperpolarizability, or its potential for applications such as second-harmonic generation (SHG). The structural features of the molecule, which include a bromine atom (an electron-withdrawing group) and a pyridinyl group, could theoretically influence its electronic properties, but without experimental or computational data, any discussion of its NLO potential remains purely speculative.
The study of luminescent materials is fundamental to the development of organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. The photophysical properties of a molecule, such as its absorption and emission spectra, quantum yield, and lifetime, are dictated by its electronic structure.
As with its NLO properties, there is a lack of research on the luminescence and optoelectronic characteristics of 2-bromo-N-(pyridin-2-yl)benzamide . There are no reports on its photoluminescence, fluorescence, or phosphorescence. Consequently, no data is available on its potential utility in optoelectronic devices. While related heterocyclic compounds are known to be photoactive, the specific contribution of the 2-bromobenzamide (B1207801) and N-linked pyridine moieties to potential luminescent behavior in this compound has not been documented.
Conclusion and Future Research Perspectives for 2 Bromo N Pyridin 2 Yl Benzamide Research
Synthesis of Key Research Findings and Methodological Advancements
Research into N-(pyridin-2-yl)benzamide and its derivatives has led to significant methodological advancements in their synthesis. Traditional amide bond formation techniques are being supplemented and replaced by more efficient and sustainable catalytic methods.
A notable advancement is the use of heterogeneous catalysts, such as bimetallic metal-organic frameworks (MOFs). For instance, a Fe₂Ni-BDC bimetallic MOF has been successfully employed as a recyclable catalyst for the Michael addition amidation reaction of 2-aminopyridine (B139424) and nitroolefins to produce N-(pyridin-2-yl)-benzamide derivatives with high yields. mdpi.com This method offers good efficiency and catalyst reusability, representing a move towards greener chemical synthesis. mdpi.com Other research has explored Ni-based MOFs for the amidation reaction to obtain N-(pyridin-2-yl)arylamides, achieving high yields and demonstrating the catalyst's stability over multiple cycles. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful strategy for synthesizing derivatives. This approach can be used to introduce the pyridin-2-yl group to a pre-functionalized benzamide (B126) core, offering a versatile route for creating a library of related compounds. vulcanchem.com Copper-catalyzed reactions have also been developed for the synthesis of related heterocyclic amides, highlighting the broad interest in transition-metal-mediated pathways for constructing these scaffolds. researchgate.net
While direct research on the biological profile of 2-bromo-N-(pyridin-2-yl)benzamide is limited, studies on its isomers and analogues provide valuable insights. The N-pyridin-2-yl benzamide scaffold has been identified as a promising framework for developing allosteric activators of glucokinase, which could be relevant for the treatment of type 2 diabetes. researchgate.netnih.govresearchgate.net Analogues such as 4-bromo-N-(pyridin-2-yl)benzamide have demonstrated antimycobacterial activity, suggesting the importance of the bromine substituent for biological efficacy.
| Finding/Advancement | Compound Class | Significance | Reference(s) |
| Heterogeneous Catalysis | N-(pyridin-2-yl)benzamides | Use of recyclable Fe₂Ni-BDC MOF catalyst for efficient and sustainable synthesis. | mdpi.comresearchgate.net |
| Glucokinase Activation | N-pyridin-2-yl benzamide analogues | Identification of the scaffold as a promising allosteric activator for potential diabetes treatment. | researchgate.netnih.govresearchgate.net |
| Antimicrobial Activity | 4-bromo-N-(pyridin-2-yl)benzamide | Demonstrated activity against Mycobacterium tuberculosis, highlighting the role of the bromo-substituent. | |
| Cross-Coupling Strategies | N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide | Use of Palladium-catalyzed reactions for versatile derivatization. | vulcanchem.com |
Identification of Remaining Knowledge Gaps and Unexplored Research Avenues
Despite the synthetic advancements and the promising biological activities of its analogues, there are significant knowledge gaps specifically concerning 2-bromo-N-(pyridin-2-yl)benzamide.
Specific Biological Profile: The most substantial gap is the lack of dedicated studies on the biological activity of the 2-bromo isomer. While its 4-bromo counterpart shows antimycobacterial properties and other analogues act as glucokinase activators, the specific pharmacological profile of 2-bromo-N-(pyridin-2-yl)benzamide remains almost entirely unexplored. researchgate.net The influence of the ortho-bromo substitution on receptor binding, cell permeability, and metabolic stability is unknown.
Mechanism of Action: For related compounds, initial mechanistic studies have been performed, but for the 2-bromo isomer, no target identification or mechanistic elucidation has been reported.
Structure-Activity Relationship (SAR): A systematic SAR study centered on the 2-bromo-N-(pyridin-2-yl)benzamide scaffold is absent. Understanding how modifications to the benzoyl and pyridine (B92270) rings affect activity is crucial for any future optimization efforts.
Material Science Applications: While benzamide derivatives can be precursors for novel materials, no research has been published exploring the potential of 2-bromo-N-(pyridin-2-yl)benzamide in this domain.
Potential for Novel Derivatizations and Multicomponent Reaction Strategies
The structure of 2-bromo-N-(pyridin-2-yl)benzamide is ripe for chemical modification, offering numerous avenues for creating novel derivatives. The presence of the ortho-bromine atom is a key feature, serving as a versatile synthetic handle for a variety of cross-coupling reactions.
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols, to generate new classes of compounds. vulcanchem.com This could lead to the synthesis of 2-amino or 2-thioether derivatives, which may possess unique biological activities.
Palladium- and Copper-Catalyzed Cross-Coupling: Reactions such as Suzuki (to form C-C bonds with boronic acids), Buchwald-Hartwig (to form C-N bonds with amines), and Sonogashira (to form C-C triple bonds with alkynes) can be employed at the bromine position to introduce a wide array of functional groups and build molecular complexity.
Multicomponent Reactions (MCRs): The core structure could be incorporated into MCRs, which are highly efficient processes for generating diverse compound libraries from three or more starting materials in a single step. rug.nl This strategy would be particularly valuable for rapidly exploring the chemical space around the scaffold for drug discovery purposes.
| Derivatization Strategy | Reaction Type | Potential Modification | Purpose |
| Substitution at Benzoyl Ring | Nucleophilic Aromatic Substitution | Replacement of Br with -NH₂, -SH, -OR groups | Introduce new functional groups for SAR studies. |
| C-C Bond Formation | Suzuki, Sonogashira Coupling | Introduction of aryl, heteroaryl, or alkynyl groups at the Br position. | Expand molecular complexity and explore new binding interactions. |
| C-N Bond Formation | Buchwald-Hartwig Amination | Introduction of primary or secondary amines at the Br position. | Generate analogues with different hydrogen bonding capabilities. |
| Modification of Pyridine Ring | Electrophilic/Nucleophilic Substitution | Introduction of substituents on the pyridine moiety. | Modulate solubility, basicity, and pharmacokinetic properties. |
| Library Synthesis | Multicomponent Reactions (MCRs) | Use of the scaffold as a building block in Ugi or Passerini-type reactions. | Rapidly generate a diverse library for high-throughput screening. |
Directions for Advanced Mechanistic Biological Studies (e.g., in vivo target validation in animal models)
Should initial in vitro screening reveal significant biological activity for 2-bromo-N-(pyridin-2-yl)benzamide or its novel derivatives, the subsequent step would be to undertake advanced mechanistic and in vivo studies.
Drawing parallels from research on its analogues, a clear path can be outlined. researchgate.netnih.gov For example, if a derivative shows potential as a glucokinase activator, in vivo evaluation would commence with an oral glucose tolerance test (OGTT) in rodent models (e.g., rats) to assess its antihyperglycemic potential. nih.gov
In vivo target validation is a critical step in the drug discovery process to confirm that the therapeutic effect is mediated through the intended biological target. creative-biolabs.com This can be achieved using various approaches:
Animal Disease Models: If a compound shows anticancer activity in cell lines, its efficacy would be tested in xenograft models where human cancer cells are implanted into immunocompromised mice. creative-biolabs.com Similarly, antimicrobial activity would be validated in animal models of infection.
Target Engagement Biomarkers: Measuring the modulation of downstream signaling pathways in tissue samples from treated animals can provide evidence that the compound is engaging its target in a living system.
Genetic Models: The use of conditional knockout or RNAi-silenced animal models can help confirm that the compound's effect is dependent on the presence of the specific target protein. creative-biolabs.com
These advanced studies are essential to bridge the gap between promising in vitro data and the development of a viable therapeutic candidate.
Prospects within Chemical Biology and Contemporary Drug Discovery Research
The 2-bromo-N-(pyridin-2-yl)benzamide scaffold holds considerable promise within both chemical biology and drug discovery. Its inherent features make it an attractive starting point for developing novel chemical probes and therapeutic agents.
A Privileged Scaffold: Benzamides are a well-established class of compounds in medicinal chemistry, known to interact with a wide range of biological targets. nanobioletters.commdpi.com The inclusion of the N-(pyridin-2-yl) group adds potential for specific hydrogen bonding and π-π stacking interactions, which can enhance binding affinity and selectivity. ontosight.ai
Versatility for Library Synthesis: The bromine atom acts as a linchpin for synthetic diversification. vulcanchem.com This makes the molecule an ideal platform for creating focused compound libraries aimed at specific target families (e.g., kinases, G-protein coupled receptors) or for unbiased high-throughput screening to identify novel biological activities.
Development of Chemical Probes: A potent and selective derivative of 2-bromo-N-(pyridin-2-yl)benzamide could be developed into a chemical probe. By attaching a tag (e.g., biotin (B1667282) or a fluorescent dye), such a probe could be used to identify and validate new drug targets, study biological pathways, and visualize target engagement within cells.
Lead Compound for Multiple Therapeutic Areas: Given that analogues have shown potential as antimicrobial and antidiabetic agents, this scaffold could be pursued in multiple drug discovery programs. nih.gov The specific substitution pattern of 2-bromo-N-(pyridin-2-yl)benzamide may unlock novel activities in other areas, such as oncology or neurodegenerative diseases, that are yet to be explored.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-bromo-N-(pyridin-2-yl)benzamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with brominated benzoyl chloride and 2-aminopyridine. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity and solubility .
- Temperature control : Reactions often require reflux conditions (80–120°C) to activate intermediates and minimize by-products .
- Catalysts : Bases like K₂CO₃ or Et₃N are critical for deprotonation during amide bond formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC .
Q. How is the molecular structure of 2-bromo-N-(pyridin-2-yl)benzamide characterized?
- Methodological Answer : Structural confirmation employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10–11 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 291–293 (Br isotope pattern) .
- X-ray crystallography : For crystalline derivatives, SHELX software refines bond angles and distances, though conformational flexibility may complicate analysis .
Q. What functional groups influence the reactivity of this compound?
- Methodological Answer : Reactivity is governed by:
- Bromine atom : Participates in Suzuki-Miyaura cross-coupling or nucleophilic substitution (e.g., with amines or thiols) .
- Pyridine ring : Acts as a weak base, enabling coordination with metal catalysts (e.g., Pd) in coupling reactions .
- Amide group : Hydrolysis under acidic/basic conditions requires protection (e.g., Boc groups) during functionalization .
Advanced Research Questions
Q. How do structural modifications impact the biological activity of 2-bromo-N-(pyridin-2-yl)benzamide derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Bromine position : Para-substitution enhances steric hindrance, reducing binding to off-target enzymes .
- Pyridine substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) improves antibacterial potency by 3–5× .
- Amide replacement : Thioamide analogs show higher metabolic stability but lower solubility .
- Data Table :
| Derivative | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 2-Br, pyridin-2-yl | 12.3 | Kinase X | |
| 4-Cl, pyridin-3-yl | 8.7 | Kinase X |
Q. How can crystallography challenges (e.g., twinning, disorder) be addressed during structural refinement?
- Methodological Answer :
- High-resolution data : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered bromine atoms .
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and PART instructions for partial occupancy .
- Validation tools : Check R-factor convergence (<5% discrepancy) and Platon’s ADDSYM for symmetry errors .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) .
- Purity thresholds : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven effects .
- Computational modeling : Docking studies (AutoDock Vina) identify binding pose inconsistencies across datasets .
Q. What reaction mechanisms govern the compound’s participation in palladium-catalyzed couplings?
- Methodological Answer :
- Suzuki-Miyaura : Bromine acts as a leaving group; Pd(PPh₃)₄ oxidatively inserts into the C-Br bond, followed by transmetallation with arylboronic acids .
- Buchwald-Hartwig amination : Requires Pd₂(dba)₃/Xantphos for C-N bond formation with amines .
- Optimization : Additives like Cs₂CO₃ improve yields (>80%) by neutralizing HBr by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
